molecular formula C10H19IO3 B12549096 acetic acid;(1R,2R)-2-iodocyclooctan-1-ol CAS No. 157372-77-5

acetic acid;(1R,2R)-2-iodocyclooctan-1-ol

Cat. No.: B12549096
CAS No.: 157372-77-5
M. Wt: 314.16 g/mol
InChI Key: CTMUZBZJBBSBJM-SCLLHFNJSA-N
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Description

Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol is a compound that combines the properties of acetic acid and (1R,2R)-2-iodocyclooctan-1-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar (1R,2R)-2-iodocyclooctan-1-ol is a chiral alcohol with an iodine atom attached to a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,2R)-2-iodocyclooctan-1-ol typically involves the iodination of cyclooctanol followed by esterification with acetic acid. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure the selective formation of the (1R,2R) isomer. The resulting iodocyclooctanol is then reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.

Major Products

    Oxidation: Formation of (1R,2R)-2-iodocyclooctanone or (1R,2R)-2-iodocyclooctanoic acid.

    Reduction: Formation of (1R,2R)-2-cyclooctanol.

    Substitution: Formation of (1R,2R)-2-hydroxycyclooctanol or (1R,2R)-2-aminocyclooctanol.

Scientific Research Applications

Acetic acid;(1R,2R)-2-iodocyclooctan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of acetic acid;(1R,2R)-2-iodocyclooctan-1-ol depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s chiral nature may influence its interaction with enzymes and receptors, leading to specific biological effects. The molecular targets and

Properties

CAS No.

157372-77-5

Molecular Formula

C10H19IO3

Molecular Weight

314.16 g/mol

IUPAC Name

acetic acid;(1R,2R)-2-iodocyclooctan-1-ol

InChI

InChI=1S/C8H15IO.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-8,10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1

InChI Key

CTMUZBZJBBSBJM-SCLLHFNJSA-N

Isomeric SMILES

CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)I

Canonical SMILES

CC(=O)O.C1CCCC(C(CC1)O)I

Origin of Product

United States

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